molecular formula C10H11FO B3316888 Benzenepropanal, 3-fluoro-4-methyl- CAS No. 955403-51-7

Benzenepropanal, 3-fluoro-4-methyl-

Cat. No.: B3316888
CAS No.: 955403-51-7
M. Wt: 166.19 g/mol
InChI Key: ORDCIMNPEHUMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanal, 3-fluoro-4-methyl- is an organic compound with the molecular formula C10H11FO It is a derivative of benzene, featuring a propanal group substituted with a fluorine atom at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 3-fluoro-4-methyl- can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as reagents, which react with halogenated aromatic compounds in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of Benzenepropanal, 3-fluoro-4-methyl- typically involves multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, such as 3-fluoro-4-methylaniline, which is then subjected to further reactions to introduce the propanal group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 3-fluoro-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-fluoro-4-methylbenzoic acid.

    Reduction: 3-fluoro-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenepropanal, 3-fluoro-4-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzenepropanal, 3-fluoro-4-methyl- involves its interaction with specific molecular targets. The fluorine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methylbenzonitrile: Similar in structure but with a nitrile group instead of an aldehyde.

    3-fluoro-4-methylbenzyl alcohol: The reduced form of Benzenepropanal, 3-fluoro-4-methyl-.

    3-fluoro-4-methylbenzoic acid: The oxidized form of Benzenepropanal, 3-fluoro-4-methyl-.

Uniqueness

Benzenepropanal, 3-fluoro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and an aldehyde group makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDCIMNPEHUMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302970
Record name 3-Fluoro-4-methylbenzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955403-51-7
Record name 3-Fluoro-4-methylbenzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955403-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methylbenzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenepropanal, 3-fluoro-4-methyl-
Reactant of Route 2
Reactant of Route 2
Benzenepropanal, 3-fluoro-4-methyl-
Reactant of Route 3
Reactant of Route 3
Benzenepropanal, 3-fluoro-4-methyl-
Reactant of Route 4
Reactant of Route 4
Benzenepropanal, 3-fluoro-4-methyl-
Reactant of Route 5
Benzenepropanal, 3-fluoro-4-methyl-
Reactant of Route 6
Reactant of Route 6
Benzenepropanal, 3-fluoro-4-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.